

Application Note and Protocol: Fluorometric MAO-B Activity Assay

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Compound of Interest		
Compound Name:	Mao-B-IN-37	
Cat. No.:	B15618696	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and is predominantly found in the outer mitochondrial membrane of various tissues, particularly in the brain.[1][2][3] Dysregulation of MAO-B activity has been implicated in several neurodegenerative disorders, including Parkinson's and Alzheimer's diseases, making it a significant therapeutic target.[2][4] This application note provides a detailed protocol for a sensitive and continuous fluorometric assay to measure MAO-B activity and to screen for potential inhibitors. The assay is suitable for high-throughput screening (HTS) applications in drug discovery.[1][5]

Principle of the Assay

The fluorometric MAO-B activity assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine.[2][4] In a coupled enzymatic reaction, the H₂O₂ produced reacts with a fluorogenic probe (e.g., Amplex Red or a proprietary equivalent such as GenieRed[™] or OxiRed[™]) in the presence of horseradish peroxidase (HRP).[4][6] This reaction yields a highly fluorescent product (e.g., resorufin), and the rate of fluorescence increase is directly proportional to the MAO-B activity in the sample.[4] The fluorescence can be measured kinetically using a fluorescence microplate reader.[1]



Data Presentation

The following table summarizes the key quantitative parameters for performing the fluorometric MAO-B activity assay.



Parameter	Value	Notes
Excitation Wavelength	530-570 nm	Optimal excitation is typically around 535 nm.[1][7]
Emission Wavelength	585-600 nm	Optimal emission is typically around 587 or 590 nm.[1][7]
Temperature	37°C	Incubation temperature for the enzymatic reaction.[1]
Incubation Time (Kinetic Read)	10-60 minutes	The measurement duration can be adjusted based on the enzyme activity.[1][7]
MAO-B Substrate	Tyramine or Benzylamine	Tyramine is a substrate for both MAO-A and MAO-B, while benzylamine is more specific to MAO-B.[8][9]
Inhibitor Control (Positive Control)	Selegiline (Deprenyl)	A specific and well- characterized inhibitor of MAO- B.[1][2][10]
Enzyme Concentration	Variable	Should be optimized for the specific enzyme source and sample type to ensure the reaction is in the linear range.
Substrate Concentration	Variable	Should be optimized, often around the Km value for the specific substrate. A published Km for a synthetic substrate is 218 µM.[11]
IC₅₀ Value (Selegiline)	~0.04 μM	A representative value for the positive control inhibitor.[10]
Kcat Value (Synthetic Substrate)	435 min ^{−1}	For the synthetic substrate E-2,5-dimethoxycinnamylamine hydrochloride.[11]



Experimental Protocols

This section provides detailed methodologies for measuring MAO-B activity and screening for MAO-B inhibitors.

I. Reagent Preparation

- MAO-B Assay Buffer: Typically a phosphate or TRIS-based buffer at pH 7.2-7.4. Store at 4°C or -20°C.[2][9][11]
- MAO-B Enzyme: Reconstitute lyophilized enzyme in MAO-B Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare a fresh working solution by diluting the stock solution in assay buffer just before use.[1][2]
- MAO-B Substrate (e.g., Tyramine): Reconstitute in sterile, distilled water to create a stock solution. Store at -20°C.[1]
- Fluorogenic Probe (e.g., High Sensitivity Probe in DMSO): Warm to room temperature before use. Protect from light. Store at -20°C.[2]
- Developer (containing HRP): Reconstitute in MAO-B Assay Buffer. Store at -20°C.[1]
- Inhibitor Control (Selegiline): Reconstitute in sterile, distilled water to make a stock solution (e.g., 2 mM). Further dilute to a working concentration (e.g., 10 μM) with assay buffer. Store the stock solution at -20°C.[1]
- Test Compounds (for inhibitor screening): Dissolve in a suitable solvent (e.g., DMSO). Dilute to a 10X working concentration in MAO-B Assay Buffer. The final solvent concentration in the assay should not exceed 2%.[1][2]

II. MAO-B Activity Assay Protocol

- Prepare the Reaction Mix: For each well, prepare a reaction mix containing MAO-B Assay
 Buffer, the fluorogenic probe, and the developer (HRP).
- Add MAO-B Enzyme: Add the diluted MAO-B enzyme working solution to the wells of a black, flat-bottom 96-well plate.



- Initiate the Reaction: Add the MAO-B substrate to each well to start the reaction.
- Measure Fluorescence: Immediately begin measuring the fluorescence kinetically in a
 microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em =
 535/587 nm) at 37°C for 10-40 minutes.[1]
- Data Analysis:
 - Choose two time points (T1 and T2) within the linear range of the reaction.
 - Calculate the change in relative fluorescence units ($\triangle RFU = RFU2 RFU1$).
 - The MAO-B activity is proportional to the rate of fluorescence increase (Δ RFU / Δ T).[7]

III. MAO-B Inhibitor Screening Protocol

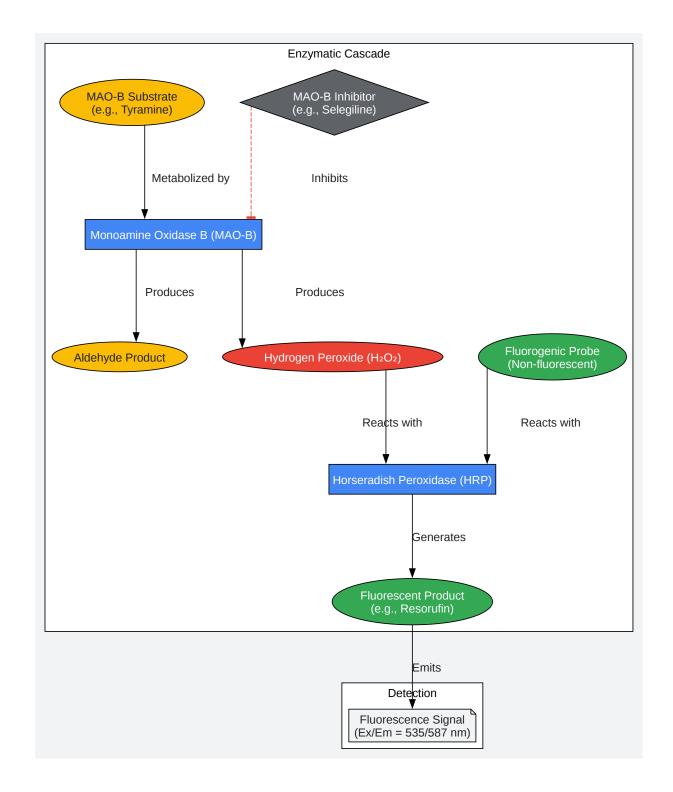
- Prepare Assay Plate:
 - Test Inhibitor Wells: Add 10 μL of the 10X diluted test compound.
 - Inhibitor Control Wells: Add 10 μL of the 10X Selegiline working solution.
 - Enzyme Control (No Inhibitor) Wells: Add 10 μL of MAO-B Assay Buffer.
- Add MAO-B Enzyme: Add 50 μL of the diluted MAO-B enzyme working solution to each well.
- Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[2]
- Prepare Substrate Solution: For each well, prepare a solution containing MAO-B Assay Buffer, MAO-B Substrate, the developer, and the fluorogenic probe.[1]
- Initiate and Measure: Add 40 μL of the substrate solution to each well. Immediately measure the fluorescence kinetically as described in the activity assay protocol.[1]
- Data Analysis:
 - Calculate the slope (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.[1]



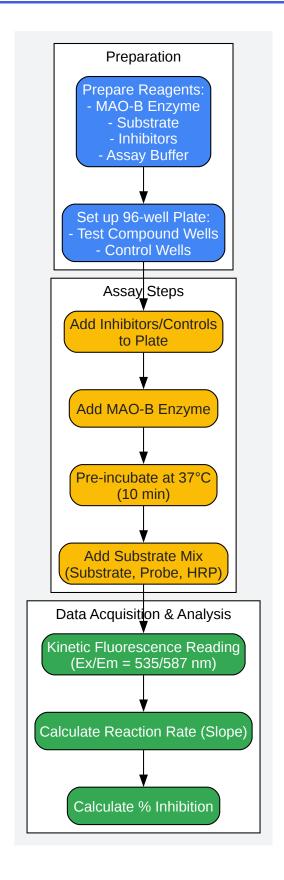
 Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100

Visualizations Signaling Pathway of Fluorometric MAO-B Assay









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